Computed Lipophilicity Advantage: 3-Fluorophenyl vs. Unsubstituted Phenyl Analog
The 3-fluorophenyl substituent in CAS 618443-56-4 increases computed lipophilicity by ΔXLogP3-AA = +0.3 compared to the unsubstituted N-phenyl analog (CAS 618443-54-2), which has a PubChem-computed XLogP3-AA of approximately 2.8 [1]. This moderate lipophilicity gain can enhance membrane permeability while maintaining acceptable solubility, a critical balance for cell-based assay performance.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | N-phenyl analog (CAS 618443-54-2): XLogP3-AA ≈ 2.8 (estimated from PubChem computed properties [1]) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.3 |
| Conditions | Computed by XLogP3 algorithm, PubChem release 2025.04.14 [1] |
Why This Matters
Procurement decisions for cell-penetrant probe libraries favor compounds with LogP in the 2–4 range; the 3-fluoro analog sits closer to the center of this window than the non-fluorinated phenyl analog, potentially reducing the need for formulation adjustments in early assays.
- [1] PubChem. (2025). Compound Summary for CID 3865243: 2-(6,8-Dichloro-4-oxo-3(4H)-quinazolinyl)-N-(3-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3865243 View Source
